Belinostat, also known as PXD101, is a histone deacetylase (HDAC) inhibitor developed by TopoTarget for the treatment of hematological malignancies and solid tumors . It was approved by the US FDA in July 2014 to treat peripheral T-cell lymphoma .
Belinostat derivatives have been resynthesized via Knoevenagel condensation, Wittig reaction, or Heck reaction . A synthesis method of belinostat has been patented, involving the use of compound ii, acetic acid ethyl, pyridines, and aniline .
Belinostat has a sulfonamide-hydroxamide structure . Its chemical formula is C15H14N2O4S, with an average molecular weight of 318.35 g/mol .
Belinostat inhibits the activity of HDAC, preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . In vitro, belinostat caused the accumulation of acetylated histones and other proteins, inducing cell cycle arrest and/or apoptosis of some transformed cells .
Belinostat is a small molecule . It has a molar mass of 318.35 g/mol . It is primarily metabolized by UGT1A1 .
The synthesis of belinostat has been approached through various methods, with a focus on efficiency and yield. A commonly reported synthetic route involves multiple steps, starting from readily available precursors. For instance, one method employs the reaction of 3-bromobenzoic acid with methyl acrylate under palladium(II) acetate catalysis to produce methyl cinnamate. This intermediate is subsequently converted into hydroxamic acid derivatives through a series of reactions involving acyl chlorides and amines .
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to maximize yield and purity. For example, the use of dichloromethane as a solvent and triethylamine as a base is common in the condensation steps. Column chromatography is often employed for purification, ensuring that the final product meets the required specifications for biological testing .
Belinostat undergoes several key chemical reactions during its synthesis:
These reactions are critical not only for synthesizing belinostat but also for understanding its mechanism of action at the molecular level .
Belinostat exerts its therapeutic effects primarily through the inhibition of histone deacetylases. By blocking these enzymes, belinostat leads to an increase in histone acetylation levels, which in turn alters chromatin structure and promotes transcriptional activation of tumor suppressor genes while repressing oncogenes.
This mechanism can be summarized as follows:
Data from studies indicate that belinostat has potent antiproliferative effects against various cancer cell lines, with an IC50 value as low as 11.5 nM in specific assays .
Belinostat exhibits several notable physical and chemical properties:
These properties are essential for formulating belinostat into pharmaceutical preparations suitable for clinical use.
Belinostat is primarily used in oncology, specifically for treating peripheral T-cell lymphoma and other hematologic cancers. Its role as a histone deacetylase inhibitor positions it as a crucial component in epigenetic therapy strategies aimed at reversing aberrant gene expression patterns associated with cancer.
Research continues to explore additional applications of belinostat in combination therapies, potentially enhancing its efficacy against various solid tumors and improving patient outcomes in cancer treatment regimens .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3